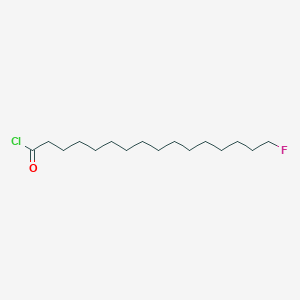
16-fluorohexadecanoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-fluorohexadecanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a fluorine atom attached to the sixteenth carbon of a hexadecanoyl chain, which is further bonded to a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-fluorohexadecanoyl chloride typically involves the fluorination of hexadecanoyl chloride. One common method is the reaction of hexadecanoyl chloride with a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
16-fluorohexadecanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 16-fluorohexadecanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to 16-fluorohexadecanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, ethanol, or thiol compounds are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used. The reaction is exothermic and should be controlled to prevent overheating.
Reduction: Lithium aluminum hydride or similar reducing agents are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 16-fluorohexadecanoic acid.
Reduction: 16-fluorohexadecanol.
科学的研究の応用
16-fluorohexadecanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of lipid metabolism and the role of fluorinated fatty acids in biological systems.
Industry: this compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique surface-active properties.
作用機序
The mechanism of action of 16-fluorohexadecanoyl chloride involves its interaction with various molecular targets. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. The fluorine atom’s presence can also influence the compound’s reactivity and interactions with enzymes and other proteins, potentially leading to altered metabolic pathways.
類似化合物との比較
Similar Compounds
Hexadecanoyl Chloride: Lacks the fluorine atom, resulting in different chemical and physical properties.
16-chlorohexadecanoyl Chloride: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
16-bromohexadecanoyl Chloride:
Uniqueness
16-fluorohexadecanoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity, metabolic stability, and altered reactivity compared to its non-fluorinated counterparts. These characteristics make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
299177-76-7 |
|---|---|
分子式 |
C16H30ClFO |
分子量 |
292.9 g/mol |
IUPAC名 |
16-fluorohexadecanoyl chloride |
InChI |
InChI=1S/C16H30ClFO/c17-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18/h1-15H2 |
InChIキー |
AXSMGXGRKPGDSA-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCCC(=O)Cl)CCCCCCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



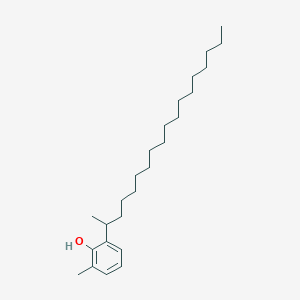
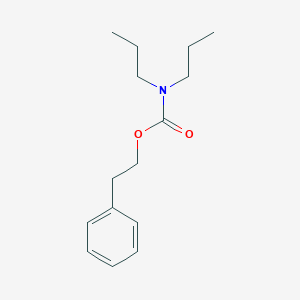
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
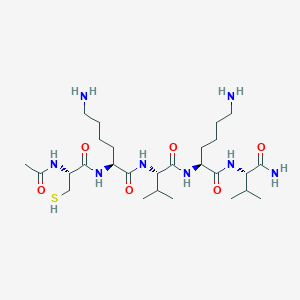
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
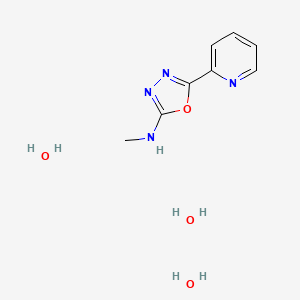

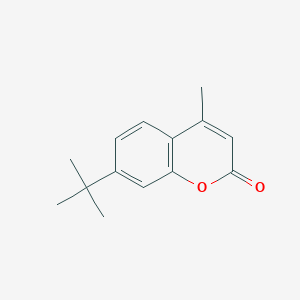
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
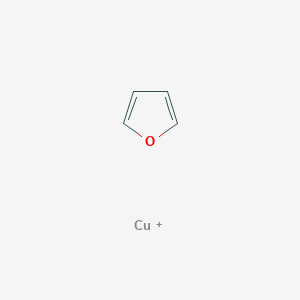
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)
